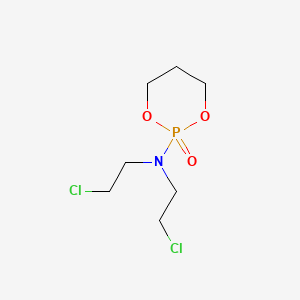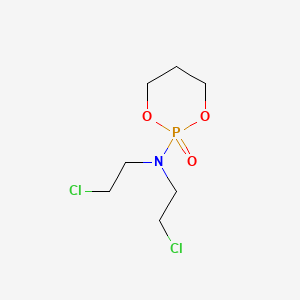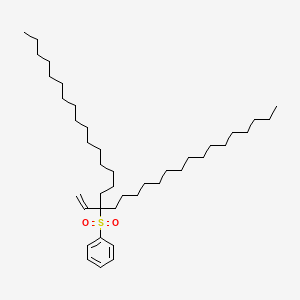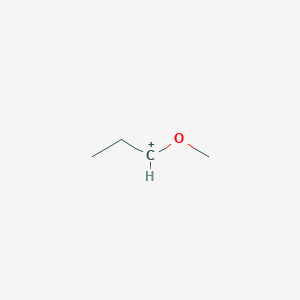
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide, also known as cyclophosphamide, is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy. It is known for its ability to cross-link DNA, causing strand breakage and inducing mutations. This compound has a broad spectrum of activity against solid tumors and hematological cancers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process is characterized by the addition of phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride to an inert aprotic organic solvent in a closed reaction vessel. The mixture is cooled to a temperature range of -15 to -10°C, and with continuous stirring, a solution of 3-aminopropan-1-ol and an auxiliary base is added. The reaction mixture is maintained at a temperature range of -7 to -3°C, and the auxiliary base is added dropwise to bind the HCl released during the cyclization reaction. The mixture is then stirred at 15 to 20°C for 5 to 25 hours, followed by a gradual increase in temperature to 20 to 40°C until the conversion of the substrates is complete .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphorous oxychloride, N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol. The reaction conditions typically involve low temperatures and inert aprotic organic solvents to ensure the stability of the intermediates and the final product .
Major Products Formed: The major products formed from the reactions of this compound include 4-ketocyclophosphamide and carboxyphosphamide. These metabolites are produced through enzymatic processes and play a crucial role in the compound’s therapeutic effects .
科学研究应用
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying DNA cross-linking and mutagenesis. In biology, it is employed to investigate the mechanisms of cytotoxicity and resistance in cancer cells. In medicine, it is a cornerstone of chemotherapy regimens for various cancers, including lymphoma, leukemia, ovarian cancer, breast cancer, and small cell lung cancer. Additionally, it has applications in immunosuppression for organ transplantation and autoimmune diseases .
作用机制
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide involves its activation in the liver to form the active metabolite aldophosphamide. This metabolite then forms phosphoramide mustard, which cross-links DNA, leading to strand breakage and inhibition of DNA replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include the activation of cytochrome P450 enzymes and the subsequent formation of reactive intermediates that interact with DNA .
相似化合物的比较
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide is unique among nitrogen mustard derivatives due to its requirement for metabolic activation. Similar compounds include ifosfamide, melphalan, and chlorambucil. While these compounds also function as alkylating agents, they differ in their activation pathways, spectrum of activity, and side effect profiles. For example, ifosfamide requires activation by different cytochrome P450 isoforms and has a broader spectrum of activity against various cancers .
List of Similar Compounds:- Ifosfamide
- Melphalan
- Chlorambucil
- Bendamustine
属性
CAS 编号 |
63394-91-2 |
|---|---|
分子式 |
C7H14Cl2NO3P |
分子量 |
262.07 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H14Cl2NO3P/c8-2-4-10(5-3-9)14(11)12-6-1-7-13-14/h1-7H2 |
InChI 键 |
ZONOPUXXUUEOEC-UHFFFAOYSA-N |
规范 SMILES |
C1COP(=O)(OC1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)

![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)



![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)



![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)

